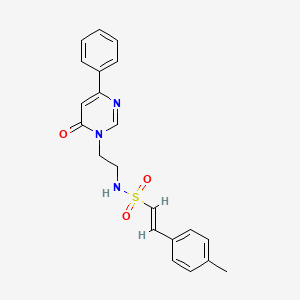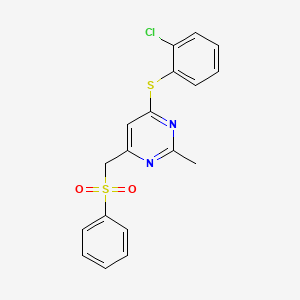
(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone” is a chemical substance used in laboratory settings and for the synthesis of other substances . It is also known as 2-Chlorophenyl methyl sulfone .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. The compound 2-Chlorophenyl methyl sulfone has a melting point of 90-94 °C . It is a solid at room temperature and has a crystalline form .科学的研究の応用
Antitumor Activity
Compounds structurally related to (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone have been extensively studied for their antitumor properties. For instance, certain 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant antitumor activities, with effects comparable to doxorubicin on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). Additionally, some novel 5-methyl-4-thiopyrimidine derivatives were synthesized, and their cytotoxic activities were evaluated against multiple cancer cell lines, offering insights into the structures and behaviors of these derivatives (Stolarczyk et al., 2018).
Antiviral Activity
The compound also shows potential in antiviral applications. For instance, derivatives such as 8-(methyl(phenyl)sulfonyl)-2,6-dihydroimidazo[1,2-c]-pyrimidin-5(3Н)-ones and 9-(methyl(phenyl)sulfonyl)-2,3,4,7-dihydro-6H-pyrimido[1,6-a]pyrimidin-6-ones, synthesized from reactions involving similar sulfones, have displayed antiviral activity (Solomyannyi et al., 2019).
Antimicrobial Activity
The structural analogs of this compound also show promise in antimicrobial applications. Synthesized derivatives like 2-Amino-4-{4'-[(4'-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and others have been tested for their biological activity against Gram-positive, Gram-negative bacteria, and fungi, with some compounds showing moderate activity (J.V.Guna & D.M.Purohit, 2012).
Molecular Structure and Material Sciences
Furthermore, the molecular structure of compounds structurally similar to this compound has been analyzed to understand their properties better. For example, transparent polyimides synthesized from thiophenyl-substituted benzidines, which include structurally related sulfones, demonstrated high refractive indices and small birefringences, indicating potential applications in material sciences (Tapaswi et al., 2015).
作用機序
The mechanism of action of a compound refers to how it interacts with other molecules in a system to exert its effects. This is typically relevant for biologically active compounds such as drugs or pesticides. As this compound is primarily used in a laboratory setting for the synthesis of other substances , its mechanism of action may not be relevant or well-studied.
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection . In case of ingestion or contact with eyes, immediate medical attention is required .
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(2-chlorophenyl)sulfanyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-20-14(12-25(22,23)15-7-3-2-4-8-15)11-18(21-13)24-17-10-6-5-9-16(17)19/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPDKIBYATNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)
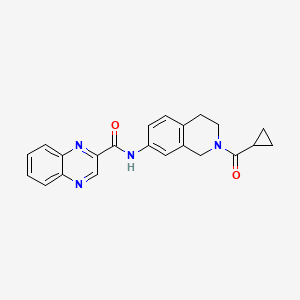
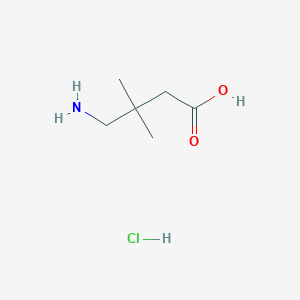
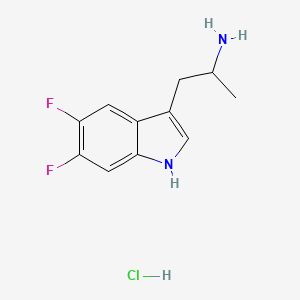
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
![3-(Tert-butyl)-1-methyl-6-((2-naphthylsulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2535637.png)
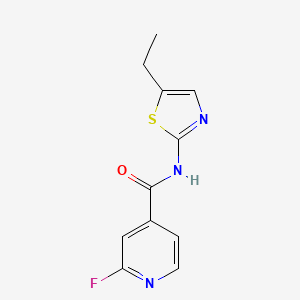
![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)
![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
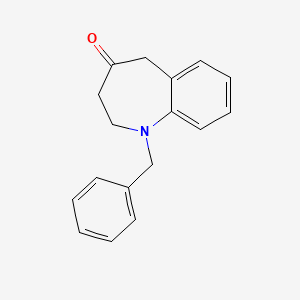
![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)
![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)
methanone](/img/structure/B2535649.png)
